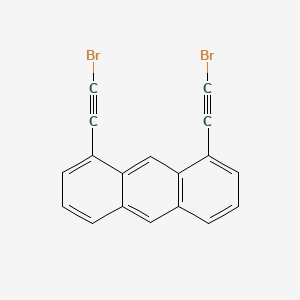

1,8-Bis(bromoethynyl)anthracene

描述

属性

CAS 编号 |

778649-20-0 |

|---|---|

分子式 |

C18H8Br2 |

分子量 |

384.1 g/mol |

IUPAC 名称 |

1,8-bis(2-bromoethynyl)anthracene |

InChI |

InChI=1S/C18H8Br2/c19-9-7-13-3-1-5-15-11-16-6-2-4-14(8-10-20)18(16)12-17(13)15/h1-6,11-12H |

InChI 键 |

WFUROLPAVDZASM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC2=CC3=C(C=C2C(=C1)C#CBr)C(=CC=C3)C#CBr |

产品来源 |

United States |

Molecular and Electronic Structure Elucidation of 1,8 Bis Bromoethynyl Anthracene

Advanced Spectroscopic Characterization for Structural Confirmation

The definitive identification and structural confirmation of 1,8-Bis(bromoethynyl)anthracene would rely on a combination of advanced spectroscopic techniques. Each method provides unique insights into the molecule's composition and connectivity.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Connectivity

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, would be indispensable for mapping the covalent framework of the molecule. In a hypothetical analysis, the ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons on the anthracene (B1667546) core. The chemical shifts and coupling constants of these protons would be significantly influenced by the steric and electronic effects of the peri-positioned bromoethynyl groups. The symmetry of the molecule would dictate the number of distinct proton signals.

Similarly, the ¹³C NMR spectrum would provide crucial information on the carbon skeleton. One would anticipate distinct resonances for the ethynyl (B1212043) carbons, with the carbon attached to the bromine atom appearing at a different chemical shift compared to the one bonded to the anthracene ring. The aromatic region of the spectrum would further confirm the substitution pattern.

Hypothetical ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| ¹H | 7.0 - 9.0 | m | Aromatic protons, complex splitting pattern expected due to peri-interactions. |

| ¹³C | 70 - 90 | s | Ethynyl carbons (C≡C-Br). |

| ¹³C | 90 - 100 | s | Ethynyl carbons (Anthracene-C≡C). |

| ¹³C | 120 - 140 | m | Aromatic carbons of the anthracene core. |

Note: This table is predictive and not based on experimental data.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, would be employed to identify the key functional groups present in this compound. The most characteristic vibration would be the stretching of the carbon-carbon triple bond (C≡C), which typically appears in the region of 2100-2260 cm⁻¹. The presence of a terminal bromine atom on the alkyne would likely shift this frequency compared to an unsubstituted ethynyl group. The C-Br stretching vibration would be expected at lower frequencies, typically in the range of 500-600 cm⁻¹. The aromatic C-H and C=C stretching vibrations of the anthracene core would also be prominent features in the spectra.

Anticipated Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C≡C Stretch | 2150 - 2200 | Medium to Weak (IR), Strong (Raman) |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aromatic C=C Stretch | 1400 - 1600 | Medium to Strong |

| C-Br Stretch | 500 - 600 | Medium to Strong |

Note: This table is predictive and not based on experimental data.

Mass Spectrometry for Molecular Formula Verification

Mass spectrometry would provide the definitive confirmation of the molecular formula of this compound, which is C₂₀H₈Br₂. High-resolution mass spectrometry (HRMS) would be capable of determining the mass-to-charge ratio (m/z) with high precision, allowing for the unambiguous verification of the elemental composition. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio) would result in a characteristic M, M+2, and M+4 isotopic cluster for the molecular ion peak, providing a clear signature for the presence of two bromine atoms in the molecule.

Solid-State Structural Analysis via Crystallography

A complete understanding of the molecule's three-dimensional structure would necessitate solid-state analysis, primarily through X-ray crystallography.

X-ray Diffraction Studies of Molecular Conformation and Geometry

Single-crystal X-ray diffraction would offer an unambiguous determination of the molecular structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsional angles. Of particular interest would be the geometry of the anthracene core and the orientation of the bromoethynyl substituents. This data would reveal the extent of any deviation from planarity of the anthracene system due to the bulky peri substituents.

Elucidation of Steric Interactions and Distortions Arising from Peri-Substitution

The 1,8-substitution pattern on the anthracene core is known to induce significant steric strain. X-ray crystallographic data would be crucial in quantifying the distortions arising from these peri-interactions. This would include the splaying of the bromoethynyl groups away from each other and potential out-of-plane bending of the anthracene skeleton. The C-C≡C-Br linkages, which might be expected to be linear, could also exhibit bending as a result of these steric pressures. Understanding these distortions is fundamental to comprehending the molecule's electronic properties and potential for applications in materials science.

Analysis of Crystal Packing and Intermolecular Contacts

A comprehensive analysis of the crystal packing and intermolecular contacts of this compound is crucial for understanding its solid-state properties and potential applications in materials science. However, a detailed examination of the publicly available scientific literature reveals a significant gap in the experimental data required for such an analysis. Specifically, the single-crystal X-ray diffraction data for this compound has not been reported. In the absence of this foundational crystallographic information, a definitive and detailed description of its crystal packing, including specific intermolecular interactions like π-π stacking, halogen bonding, and C-H…π interactions, cannot be provided.

While the crystal structure of the specific target compound is not available, the study of related anthracene derivatives and polycyclic aromatic hydrocarbons (PAHs) offers valuable insights into the types of intermolecular forces that are likely to govern the solid-state assembly of this compound.

General Insights from Related Structures:

π-π Stacking: Anthracene moieties are well-known to engage in π-π stacking interactions, which play a significant role in the organization of their crystal structures. nih.govrsc.org The stacking arrangement can vary, leading to different packing motifs such as herringbone or lamellar structures, which in turn influence the material's properties. nih.gov In many anthracene derivatives, the face-to-face distance between the aromatic rings is a key parameter, with typical distances observed in related compounds. For instance, in some co-crystals of anthracene derivatives, π-π stacking interactions with distances around 3.5 Å have been reported. The presence of bulky substituents, such as the bromoethynyl groups at the 1 and 8 positions of the anthracene core in the target molecule, would be expected to sterically influence the geometry of these π-π interactions.

Halogen Bonding: The bromine atoms in the bromoethynyl substituents are potential sites for halogen bonding. Halogen bonding is a directional, non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. mdpi.com In the solid state, bromine atoms can interact with other electronegative atoms (like oxygen or nitrogen if present in co-formers) or with the π-system of adjacent aromatic rings (Br…π interactions). The strength and directionality of these bonds can significantly impact the crystal packing. Studies on other brominated organic compounds have demonstrated the importance of halogen bonding in directing self-assembly. mdpi.com

Anticipated Structural Features of this compound:

Based on the functional groups present in this compound, a complex interplay of the aforementioned intermolecular forces would be anticipated in its crystal structure. The competition and cooperation between π-π stacking of the anthracene cores, halogen bonding involving the bromine atoms, and C-H…π interactions would dictate the ultimate three-dimensional arrangement of the molecules in the solid state.

Without experimental crystallographic data, any representation of the crystal packing of this compound would be purely speculative. The generation of data tables detailing bond lengths, angles, and intermolecular contact distances is therefore not possible. Further experimental work, specifically the growth of single crystals and their analysis by X-ray diffraction, is required to elucidate the precise molecular and electronic structure of this compound in the solid state.

Reactivity and Derivatization Chemistry of 1,8 Bis Bromoethynyl Anthracene

Transformations Involving Bromoethynyl Moieties

The bromoethynyl groups are the primary sites of chemical reactivity in 1,8-bis(bromoethynyl)anthracene, enabling a variety of transformations that can be used to construct more complex molecular architectures.

Nucleophilic Displacement Reactions of Bromine Atoms

The bromine atoms of the bromoethynyl groups are susceptible to nucleophilic displacement, providing a pathway to a range of other ethynyl-substituted anthracenes. This reactivity is characteristic of bromoalkynes in general. A variety of nucleophiles can be employed to displace the bromide ions, leading to the formation of new carbon-heteroatom or carbon-carbon bonds at the terminus of the ethynyl (B1212043) linker.

Common nucleophiles for this type of transformation include thiolates, alkoxides, and amines. For instance, reaction with a thiol (R-SH) in the presence of a base would yield a thioether derivative, 1,8-bis((alkylthio)ethynyl)anthracene. Similarly, treatment with sodium alkoxide (NaOR) would lead to the corresponding alkoxyethynyl-substituted anthracene (B1667546). These reactions are typically carried out in a suitable organic solvent and may require heating to proceed at a reasonable rate.

| Nucleophile | Product Type | General Reaction Conditions |

| Thiolate (RS⁻) | Thioether | Base (e.g., Et₃N), Organic Solvent (e.g., THF, DMF) |

| Alkoxide (RO⁻) | Alkoxyalkyne | Base (e.g., NaH), Organic Solvent (e.g., THF) |

| Amine (R₂NH) | Ynamine | Strong Base, Anhydrous Conditions |

| Cyanide (CN⁻) | Cyanopolyyne | Copper(I) Cyanide, DMF |

This table represents plausible transformations based on the known reactivity of bromoalkynes.

Further Cross-Coupling Chemistry at the Ethynyl Positions

The bromoethynyl functionalities of this compound are prime candidates for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. libretexts.org This reaction allows for the formation of a carbon-carbon bond between the sp-hybridized carbon of the alkyne and an sp²-hybridized carbon of an aryl or vinyl halide, or an sp-hybridized carbon of a terminal alkyne.

A common strategy involves the in situ generation of a terminal alkyne from the bromoalkyne, which can then participate in a subsequent coupling reaction. Alternatively, the bromoalkyne itself can be directly used in certain coupling protocols. For example, a Sonogashira coupling with an aryl iodide in the presence of a palladium catalyst and a copper(I) co-catalyst would yield a 1,8-bis(arylethynyl)anthracene derivative. This methodology provides a powerful tool for extending the π-conjugated system of the anthracene core.

| Coupling Partner | Reaction Type | Catalyst System | Product |

| Aryl Halide | Sonogashira Coupling | Pd(PPh₃)₄, CuI, Base (e.g., Et₃N) | 1,8-Bis(arylethynyl)anthracene |

| Terminal Alkyne | Sonogashira-type Coupling | Pd Catalyst, Cu(I) salt, Base | 1,8-Bis(buta-1,3-diynyl)anthracene derivative |

| Organoboron Reagent | Suzuki-Miyaura Coupling | Pd Catalyst, Base | 1,8-Bis(alkynylated)anthracene |

This table illustrates potential cross-coupling reactions based on established methodologies for bromoalkynes and dihaloanthracenes.

The synthesis of 1,8-bis(phenylethynyl)anthracene has been successfully achieved through a twofold Kumada cross-coupling reaction, highlighting the feasibility of such transformations at the 1 and 8 positions of the anthracene core. beilstein-journals.orgnih.govrsc.org

Cycloaddition Reactions (e.g., Diels-Alder, Click Chemistry) Utilizing Ethynyl Groups

The electron-deficient nature of the alkyne moieties in this compound makes them excellent dienophiles for [4+2] cycloaddition reactions, such as the Diels-Alder reaction. The anthracene core itself can act as a diene, typically reacting at the 9 and 10 positions. However, with bulky substituents at these positions, cycloaddition at the terminal rings can be favored. nih.gov The ethynyl groups of this compound can react with a variety of dienes to form new six-membered rings.

Furthermore, the ethynyl groups are ideal substrates for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction involves the [3+2] cycloaddition between an alkyne and an azide (B81097) to form a 1,2,3-triazole ring. The reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. By reacting this compound with a suitable diazide, it is possible to synthesize polymers or macrocycles containing the anthracene unit linked by triazole rings.

Photochemical Behavior of this compound

The photochemistry of anthracene and its derivatives is a rich and well-studied field, characterized by the propensity of the anthracene core to undergo photodimerization.

Photo-induced Dimerization Processes and Regioselectivity

Upon irradiation with UV light, anthracene and many of its derivatives undergo a [4+4] cycloaddition reaction between two molecules, leading to the formation of a dimer. This process is typically reversible, with the monomer being regenerated upon heating or irradiation at a shorter wavelength. The photodimerization of anthracenes can result in different isomers depending on the substitution pattern. For 1,8-disubstituted anthracenes, the regioselectivity of the dimerization is influenced by the steric and electronic nature of the substituents.

Investigation of Non-Classical Photoreactions

Beyond the classical [4+4] photodimerization, the presence of the bromoethynyl groups in this compound opens up the possibility of other photochemical transformations. For instance, intramolecular cyclization reactions involving the ethynyl groups and the anthracene core could potentially be induced by light. The carbon-bromine bond in the bromoethynyl moiety might also be susceptible to photolytic cleavage, leading to the formation of radical intermediates that could undergo subsequent reactions. The exploration of these non-classical photoreactions could unveil novel synthetic pathways and lead to the discovery of new photoresponsive materials based on the this compound scaffold.

Supramolecular Chemistry and Self Assembly of 1,8 Bis Bromoethynyl Anthracene Derivatives

Directed Self-Assembly Principles and Mechanisms

The self-assembly of 1,8-bis(bromoethynyl)anthracene derivatives is expected to be a finely balanced orchestration of several weak, noncovalent interactions. The geometry and electronic nature of the molecule, with its extended π-system and terminal bromine atoms, provide multiple sites for attractive intermolecular contacts.

Role of π-π Stacking Interactions in Solution and Solid State

The large, planar surface of the anthracene (B1667546) core is a prime candidate for significant π-π stacking interactions. In solution, these interactions would lead to the formation of aggregates, the size and stability of which would be dependent on solvent and concentration. In the solid state, π-π stacking is a dominant force in the crystal packing of many polycyclic aromatic hydrocarbons. For instance, studies on the closely related 1,8-bis(phenylethynyl)anthracene reveal that its solid-state structure is characterized by a herringbone packing motif with π-stacked dimers and trimers. The stacking in these dimers occurs between the anthracene units. It is highly probable that this compound would exhibit similar behavior, with the anthracene moieties of adjacent molecules overlapping to maximize attractive van der Waals forces. The interplanar distances in such stacks are typically in the range of 3.3 to 3.8 Å.

Halogen Bonding as a Supramolecular Directing Force

The bromine atoms at the termini of the ethynyl (B1212043) groups introduce the potential for halogen bonding to play a crucial role in the self-assembly process. A halogen bond is a noncovalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic region (a Lewis base) on an adjacent molecule. The strength of this interaction can be comparable to that of a hydrogen bond.

In the case of this compound, the bromine atoms could form halogen bonds with various Lewis basic sites, including the π-system of a neighboring anthracene core or even the triple bond of the ethynyl group. The electron-withdrawing nature of the ethynyl group would enhance the electrophilic character of the bromine atom, making it a more potent halogen bond donor. Research on other halogenated anthracene derivatives has shown that bromine substituents can effectively promote the formation of π-stacked dimers. This suggests a synergistic relationship where halogen bonding could pre-organize molecules in a way that facilitates favorable π-π stacking.

Host-Guest Chemistry and Molecular Recognition

The unique electronic and structural features of this compound make it a promising candidate for applications in host-guest chemistry and molecular recognition. The electron-rich anthracene core and the potential for specific interactions via its bromoethynyl arms suggest that it could act as a host for certain guest molecules or be recognized by larger receptor molecules.

Formation of Charge-Transfer Complexes with Electron Acceptors

The electron-rich nature of the anthracene moiety makes this compound a potential electron donor in the formation of charge-transfer complexes. When mixed with strong electron acceptors, such as tetracyanoquinodimethane (TCNQ) or tetracyanoethylene (B109619) (TCNE), it is conceivable that an electron could be partially or fully transferred from the highest occupied molecular orbital (HOMO) of the anthracene derivative to the lowest unoccupied molecular orbital (LUMO) of the acceptor. This would result in the formation of a colored charge-transfer complex, with a characteristic absorption band in the visible or near-infrared region of the electromagnetic spectrum. The bromoethynyl substituents would modulate the electron-donating ability of the anthracene core, and thus the energy and intensity of the charge-transfer band.

Controlled Fabrication of Ordered Supramolecular Architectures (e.g., Nanofibers, Nanoparticles)

The controlled fabrication of well-defined supramolecular architectures, such as nanofibers and nanoparticles, from molecular building blocks is a cornerstone of nanoscience, enabling the development of materials with tailored properties for a range of applications. In the context of anthracene-based compounds, the strategic placement of substituents on the anthracene core can drive the self-assembly process through a combination of non-covalent interactions, including π-π stacking, van der Waals forces, and hydrogen bonding. While direct studies on the self-assembly of this compound are not extensively documented in publicly available research, investigations into structurally related 1,8-disubstituted anthracene derivatives provide significant insights into the principles governing their aggregation into ordered nano- and microstructures.

Research into a series of highly emissive 1,8-diarylanthracene derivatives has demonstrated the feasibility of fabricating well-defined micro- and nanostructures through a surfactant-assisted self-assembly process. rsc.org In one such study, a specific derivative, 1,8-di([1,1'-biphenyl]-4-yl)anthracene, was selected as a model compound to explore its aggregation behavior under different conditions. rsc.org This work highlights how the interplay between the inherent properties of the anthracene derivative and the surrounding environment can be harnessed to direct the formation of distinct morphologies.

The self-assembly was induced by injecting a solution of the anthracene derivative in a good solvent, such as tetrahydrofuran (B95107) (THF), into an aqueous solution containing a surfactant. The choice of surfactant proved to be a critical parameter in dictating the final morphology of the self-assembled structures.

When cetyltrimethylammonium bromide (CTAB), a cationic surfactant, was used, the 1,8-diarylanthracene derivative assembled into well-defined nanowires. rsc.org These one-dimensional structures exhibited an average diameter of approximately 290 nm. rsc.org In contrast, the use of polyvinylpyrrolidone (B124986) (PVP), a non-ionic polymeric surfactant, led to the formation of distinct microplates. rsc.org This demonstrates the principle of morphological control through the selection of appropriate additives, which can modulate the intermolecular interactions and growth kinetics of the assembly process.

The optical properties of these self-assembled structures were also investigated. Both the nanowires and microplates exhibited a red-shift of about 12 nm in their absorption and emission spectra compared to the compound in solution. rsc.org This spectroscopic shift is a characteristic feature of π-stacking in aggregated aromatic molecules, indicating an ordered arrangement of the anthracene cores within the nanostructures. Notably, the emission intensity of the nanoassemblies was comparable to that of the solution, suggesting that the desirable photophysical properties of the monomeric species can be retained in the solid state. rsc.org

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided further understanding of the driving forces behind the assembly. These calculations suggest that multiple hydrogen bonding interactions are possible between two interacting monomers of the 1,8-diarylanthracene derivative. rsc.org These directional interactions, in concert with the broader π-π stacking of the anthracene units, are believed to be crucial factors that facilitate the formation of these ordered micro- and nanoassemblies. rsc.org

While this research focuses on a 1,8-diarylanthracene, the fundamental principles of surfactant-assisted self-assembly and the importance of intermolecular interactions are directly relevant to what could be expected for this compound derivatives. The ethynyl linkages in the target compound would likely enhance π-conjugation and could participate in specific intermolecular interactions, potentially leading to unique and well-defined supramolecular architectures. The bromo-substituents could also play a role through halogen bonding, offering another handle for controlling the self-assembly process.

Further research into the self-assembly of 9,10-bis[(triisopropylsilyl)ethynyl]anthracene (B1512862) (TIPSAn) has shown the formation of nanoaggregates with distinct photophysical properties. In these nanoaggregates, a disordered molecular packing leads to the formation of a long-lived excimer state. acs.org This contrasts with microcrystalline thin films of the same compound, where ordered molecular packing inhibits excimer formation and a significant portion of singlet excitons undergo singlet fission. acs.org This work underscores how the degree of order within the nano-architecture, from disordered nanoaggregates to crystalline films, profoundly influences the material's electronic behavior.

The controlled fabrication of ordered supramolecular architectures from 1,8-disubstituted anthracene derivatives is a promising area of research. The findings on related systems clearly demonstrate that by carefully selecting the substituents on the anthracene core and controlling the assembly conditions, it is possible to create a variety of ordered nanostructures, such as nanowires and microplates, with retained and potentially enhanced functional properties.

| Parameter | Nanowires | Microplates |

| Anthracene Derivative | 1,8-di([1,1'-biphenyl]-4-yl)anthracene | 1,8-di([1,1'-biphenyl]-4-yl)anthracene |

| Surfactant | Cetyltrimethylammonium bromide (CTAB) | Polyvinylpyrrolidone (PVP) |

| Morphology | Nanowires | Microplates |

| Average Diameter | ~290 nm | Not specified |

| Spectroscopic Shift | ~12 nm red-shift | ~12 nm red-shift |

Applications in Advanced Organic Materials and Molecular Devices

Conjugated Polymer and Oligomer Design

The creation of conjugated polymers and oligomers with predictable and tunable properties is a central goal in materials chemistry. 1,8-Bis(bromoethynyl)anthracene provides a unique monomer for achieving this, offering a rigid and photophysically active core.

The incorporation of 1,8-anthracenylidene ethynylene units into polymer backbones is achieved through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. wikipedia.orgsynarchive.comchemeurope.comlibretexts.orgorganic-chemistry.orgnih.gov By reacting this compound with various di-alkynyl comonomers, chemists can construct a diverse range of alternating copolymers. The rigid anthracene (B1667546) core enforces a specific, often non-planar, geometry on the polymer chain. This steric hindrance between substituents at the 1 and 8 positions can prevent the close packing of polymer chains, which is often beneficial for solubility and for suppressing aggregation-induced quenching of fluorescence. Research on related 1,8-anthrylene-ethynylene cyclic oligomers demonstrates that the 1,8-linkage leads to unique, often chiral, and strained macrocyclic structures. nih.govrsc.org This inherent structural control at the molecular level is critical for designing polymers with desired solid-state morphologies and optoelectronic functions.

The connectivity of the anthracene unit within a polymer has a profound effect on its electronic and optical characteristics. Unlike the more common 9,10- or 2,6-linkages which lead to more linear and planar conformations, the 1,8-connectivity introduces a significant twist in the polymer backbone. This twisting disrupts extensive π-conjugation between adjacent monomer units.

While this might seem counterintuitive for creating conductive materials, it offers several advantages:

Tuning of the HOMO-LUMO Gap: By controlling the dihedral angle between monomer units, the extent of π-orbital overlap can be modulated, allowing for precise tuning of the polymer's absorption and emission wavelengths. This is crucial for applications in light-emitting devices and sensors.

Suppression of Aggregation: The non-planar structure resulting from the 1,8-linkage can prevent the strong intermolecular π-π stacking that often leads to fluorescence quenching in the solid state. This helps maintain high emission efficiency in thin films. chemistryviews.org

Enhanced Solubility: The twisted backbone disrupts regular packing, which can significantly improve the solubility of the resulting polymers in common organic solvents, facilitating their processing into thin films for device fabrication.

Studies on related 1,8-diarylanthracenes show that these molecules emit in the blue region of the spectrum with high quantum yields and narrow emission peaks, properties that are highly desirable for display technologies. researchgate.net The incorporation of 1,8-anthracenylidene units is therefore a key strategy for developing deep-blue emitting polymers. rsc.org

Molecular Electronics and Optoelectronic Materials

The unique photophysical properties of the anthracene core make its derivatives, including those accessible from this compound, prime candidates for use in molecular electronics and optoelectronics. rsc.org

Anthracene derivatives are widely utilized in Organic Light-Emitting Diodes (OLEDs) as emitters, hosts, and charge-transporting materials. rsc.orgresearchgate.net The development of stable and efficient blue-emitting materials remains a significant challenge in OLED technology. chemistryviews.orgrsc.org this compound is a key building block for creating such materials. Through Sonogashira coupling, various aryl groups can be attached to the anthracene core, leading to molecules with high thermal stability and deep-blue emission. chemistryviews.orgresearchgate.net

The non-planar structure imparted by the 1,8-substitution pattern helps to create amorphous thin films with high morphological stability, preventing crystallization that can degrade device performance. Furthermore, this steric hindrance can suppress self-quenching and excimer formation, leading to higher external quantum efficiencies (EQE). rsc.org Research on 1,8-diarylanthracene derivatives has demonstrated their potential, exhibiting high quantum yields and suitable HOMO/LUMO energy levels for use in OLEDs. researchgate.net

| Compound | Role | Max. EQE (%) | Emission Peak (nm) | CIE Coordinates (x, y) | Reference |

|---|---|---|---|---|---|

| mCz-TAn-CN | Non-doped Emitter | 7.03 | - | (0.14, 0.12) | rsc.org |

| m2Cz-TAn-CN | Doped Emitter | 7.28 | - | (0.14, 0.09) | rsc.org |

| 1,8-Diarylanthracene 5 | Emitter | - | 430-460 | - | researchgate.net |

The high fluorescence quantum yield and environmental sensitivity of the anthracene core make it an excellent platform for designing fluorescent chemosensors. nih.govacs.orgresearchgate.net The bromoethynyl groups of this compound can be readily transformed into a variety of receptor moieties for the selective detection of specific analytes, such as metal ions.

The general principle involves coupling a receptor unit to the anthracene fluorophore via the ethynyl (B1212043) linker. Upon binding of the target analyte to the receptor, a change in the electronic properties of the system occurs, leading to a detectable change in the fluorescence output (e.g., "turn-on" or "turn-off" response, or a wavelength shift). nih.govmdpi.com For instance, anthracene-based sensors have been developed for the highly selective and sensitive detection of ions like Zn²⁺, Cu²⁺, Cr³⁺, and Hg²⁺. nih.govacs.orgseoultech.ac.kr The rigid 1,8-disubstituted scaffold can be used to pre-organize the binding sites, enhancing the selectivity and sensitivity of the sensor.

| Sensor | Target Analyte | Detection Limit | Fluorescence Response | Reference |

|---|---|---|---|---|

| ANT-Th | Cr³⁺ | 0.4 µM | Turn-on | nih.gov |

| Probe 1 | Hg²⁺ | 94 nM | Turn-on | acs.org |

| Probe 2 | Hg²⁺ | 59 nM | Turn-on | acs.org |

| Probe 3 | Hg²⁺ | 235 nM | Turn-on | acs.org |

| AN-2S / AN-4S | Hg²⁺ | 48 nM | Turn-off / Turn-on | mdpi.com |

Design of Scaffolds for Multi-Functional Molecular Architectures

Beyond linear polymers and simple sensors, this compound is an ideal scaffold for building complex, three-dimensional molecular architectures. rsc.org The defined angle and rigidity of the 1,8-disubstituted anthracene unit allow for the precise spatial arrangement of functional groups. This is crucial for applications in molecular machinery, catalysis, and host-guest chemistry.

By reacting the bromoethynyl groups with different partners, chemists can construct cage-like molecules, molecular tweezers, and other elaborate structures. rsc.org These architectures can be designed to have specific recognition sites, catalytic centers, or photoresponsive properties. For example, an anthracene framework has been used to support a biomimetic coordination motif to model the active site of mono-iron hydrogenase. nih.gov The ability to create robust, well-defined nanoscale architectures is a key advantage of using scaffolds like 1,8-disubstituted anthracenes. nih.gov This approach opens the door to creating materials with multiple, integrated functions, such as self-activating chemiluminescent photosensitizers for targeted therapy. acs.org

Theoretical and Computational Studies of 1,8 Bis Bromoethynyl Anthracene

Quantum Chemical Calculations for Ground State Properties

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

No specific studies employing DFT for the geometry optimization and conformational analysis of 1,8-bis(bromoethynyl)anthracene could be located. Such calculations would typically involve determining the most stable three-dimensional structure of the molecule by finding the minimum energy conformation. This would include analysis of bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the bromoethynyl groups relative to the anthracene (B1667546) plane.

Electronic Structure Analysis (HOMO-LUMO Energy Levels, Band Gap Determination)

Information regarding the electronic structure of this compound, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting band gap, is not available in the current body of scientific literature. This type of analysis is fundamental to understanding a molecule's potential as a semiconductor or in optoelectronic devices.

Computational Modeling of Excited State Behavior

Time-Dependent DFT (TD-DFT) for Photophysical Property Prediction (e.g., Absorption and Emission Wavelengths)

There are no published reports of TD-DFT calculations being used to predict the photophysical properties of this compound. These computations are essential for understanding how the molecule interacts with light, predicting its UV-Vis absorption and fluorescence spectra, which are key characteristics for applications in areas like organic light-emitting diodes (OLEDs) and chemical sensors.

Molecular Dynamics Simulations for Supramolecular Assembly Dynamics

No research detailing molecular dynamics simulations of this compound to investigate its supramolecular assembly dynamics has been found. These simulations would provide insight into how individual molecules interact and organize into larger, ordered structures, which is critical for the design of crystalline organic materials and self-assembled monolayers.

Mechanistic Investigations of Chemical Reactions via Computational Transition State Analysis

There is a lack of computational studies on the reaction mechanisms involving this compound, including transition state analysis. Such investigations would be crucial for understanding its reactivity, for example, in cross-coupling reactions to synthesize more complex derivatives or in its polymerization to form novel carbon-rich materials.

Future Perspectives and Emerging Research Directions

Development of Sustainable Synthetic Methodologies for Halogenated Ethynyl (B1212043) Anthracenes

The future synthesis of 1,8-bis(bromoethynyl)anthracene and related halogenated ethynyl anthracenes is geared towards environmentally benign and efficient methods. A significant focus is on minimizing waste, avoiding harsh reaction conditions, and reducing the reliance on hazardous solvents and reagents.

One promising approach is the adoption of mechanochemistry, specifically ball-milling techniques. mdpi.com These solvent-free or low-solvent methods have shown success in various coupling reactions, offering advantages such as short reaction times and high yields. mdpi.com For instance, a copper(I)-catalyzed Sonogashira coupling of alkynes and aryl iodides has been demonstrated under ball-milling conditions, which notably avoids the use of more common palladium catalysts, presenting a greener protocol for ethyne (B1235809) synthesis. mdpi.com Another sustainable strategy involves grinding-induced C-H alkynylation, which can form alkynylated azulenes from haloalkynes and azulene (B44059) with a basic alumina (B75360) catalyst, eliminating the need for bulk solvents. mdpi.com

These methodologies represent a significant shift from traditional solution-phase synthesis, which often requires large volumes of solvents and can be energy-intensive. mdpi.com The development of these sustainable pathways is crucial for the large-scale and environmentally responsible production of materials-oriented aromatic alkynes. mdpi.com

| Synthetic Strategy | Key Advantages | Relevant Reaction Type |

| Mechanochemistry (Ball-Milling) | Solvent-free, short reaction times, high yields, reduced catalyst use. mdpi.com | Sonogashira coupling, C-H alkynylation. mdpi.com |

| Palladium-Free Catalysis | Avoids potentially toxic and expensive palladium catalysts. mdpi.com | Copper-catalyzed Sonogashira coupling. mdpi.com |

| On-Surface Synthesis | Direct formation of polymeric structures on a substrate. acs.org | Ullmann-type coupling. acs.org |

Exploration of Novel Reactivity Pathways for Advanced Derivatization

The bromoethynyl groups of this compound are key reactive sites for a multitude of chemical transformations, enabling the synthesis of a wide array of complex derivatives. Future research will focus on exploring novel reactivity pathways to access advanced materials with tailored properties.

The terminal bromine atoms on the ethynyl linkers are excellent leaving groups for various cross-coupling reactions beyond standard methods. This allows for the introduction of diverse functional moieties. For example, while the synthesis of 1,8-bis(phenylethynyl)anthracene has been achieved through a twofold Kumada cross-coupling reaction, nih.govrsc.org exploring other coupling methodologies could provide access to a broader range of derivatives.

Furthermore, the ethynyl groups themselves can participate in cycloaddition reactions and other transformations. The on-surface synthesis of covalent polymers from halogenated aryl monomers has demonstrated that the careful selection of reactive centers can direct polymerization to form diverse architectures. acs.org This highlights the potential of the bromoethynyl groups to act as linchpins in the formation of extended, conjugated two-dimensional networks. The reactivity of alkynes in grinding-induced C-H alkynylation reactions also points to new avenues for derivatization under solvent-free conditions. mdpi.com

Design of Next-Generation Supramolecular Assemblies with Tunable Functions

A major area of future research lies in harnessing non-covalent interactions to guide the self-assembly of this compound and its derivatives into highly ordered supramolecular structures. The anthracene (B1667546) core and the ethynyl linkers provide multiple sites for interactions like π-stacking and halogen bonding.

The flat, conjugated nature of the anthracene core makes it an ideal candidate for forming two-dimensional molecular crystals. utc.edu Research on related molecules like 9,10-bis(iodoethynyl)anthracene has shown that halogen bonding can be a powerful tool to direct the formation of specific packing motifs in 2D crystals. utc.edu By functionalizing anthracenes with halogen bond donors (like iodine or bromine) and acceptors, it is possible to create predictable and uniform molecular patterns. utc.edu

Similarly, π-stacking interactions are crucial in the solid-state packing of related structures. In 1,8-bis(phenylethynyl)anthracene, for instance, the solid-state structure reveals a herringbone packing motif with π-stacked dimers and trimers involving both anthracene-anthracene and phenyl-anthracene interactions. nih.govrsc.org By chemically modifying the this compound backbone, it will be possible to fine-tune these intermolecular forces to create novel supramolecular assemblies with specific electronic or host-guest properties.

| Interaction Type | Potential Application | Example System |

| Halogen Bonding | Formation of 2D molecular crystals with defined patterns. utc.edu | 9,10-Bis(iodoethynyl)anthracene. utc.edu |

| π-Stacking | Control of solid-state packing and electronic coupling. nih.govrsc.org | 1,8-Bis(phenylethynyl)anthracene dimers and trimers. nih.govrsc.org |

| On-Surface Self-Assembly | Creation of covalent organic frameworks and polymers. acs.org | Halogenated anthracenes on metal surfaces. acs.org |

Strategic Integration into Novel Organic Electronic and Photonic Devices

Derivatives of this compound hold significant promise for applications in organic electronics and photonics due to their inherent photophysical properties. The extended π-conjugation afforded by the ethynylanthracene core is characteristic of materials used as active components in such devices.

Anthracene derivatives are already being explored as fluorescent emitters in organic light-emitting diodes (OLEDs). nih.gov For example, specific N,N,N',N'-tetra-aryl-anthracene-9,10-diamines have been synthesized as high-efficiency green fluorescent dopants for OLEDs. nih.gov Similarly, 9,10-bis(phenylethynyl)anthracene (B116448) (BPEA) is noted for its high photostability and can function as a useful green fluorescent probe. researchgate.net The strategic design of derivatives from this compound could lead to new emitters with tunable colors and improved performance.

The potential to form well-ordered 2D crystals and covalent polymers also opens up applications in field-effect transistors, sensors, and photovoltaics. utc.edu The unique properties of two-dimensional crystals could be harnessed to develop novel electronic devices. utc.edu The key will be to strategically modify the core structure to optimize charge transport, energy levels, and light-absorption/emission characteristics for specific device architectures.

Predictive Computational Design for Rational Molecular Engineering of this compound Derivatives

Computational chemistry is an indispensable tool for accelerating the design and discovery of new materials based on the this compound framework. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide deep insights into the geometric and electronic structures of these molecules.

Such calculations have been successfully used to determine the gas-phase structures of related compounds like 1,8-bis(phenylethynyl)anthracene and 1,8-bis[(trimethylsilyl)ethynyl]anthracene, predicting the most stable conformers. nih.govrsc.orgnih.gov These studies are crucial for understanding the fundamental properties of the molecules before engaging in synthetic efforts. nih.govrsc.orgnih.gov

For more complex systems, methods like the Lattice Monte Carlo method can be used to predict the structure of polymers formed from halogenated anthracene monomers on surfaces. acs.org By simulating the self-assembly process, researchers can screen potential monomers and predict the resulting architectures, guiding experimental work towards the most promising candidates. acs.org This predictive power allows for the rational molecular engineering of derivatives with targeted electronic, optical, and self-assembly properties, saving significant time and resources in the laboratory.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。